molecular formula C15H18N6O B2452106 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine CAS No. 1188305-03-4

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine

Katalognummer: B2452106
CAS-Nummer: 1188305-03-4
Molekulargewicht: 298.35
InChI-Schlüssel: PZXVVQPPYMCYAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine (CAS 1188305-03-4) is a chemical compound of significant interest in medicinal chemistry research, built on a hybrid heterocyclic scaffold. It features a 1,2,4-oxadiazole ring linked to a 1H-pyrazole core, both of which are privileged structures known for their diverse biological activities and prevalence in pharmaceutical development . The molecular formula of the compound is C15H18N6O, and it has a molecular weight of 298.34 g/mol . Its structure incorporates a 4-methylphenyl group on the oxadiazole ring and an isopropyl (propan-2-yl) amine substitution on the pyrazole ring. Researchers can utilize this compound as a key intermediate or a novel pharmacophore for designing new active molecules. The core structural motifs of this compound, the pyrazole and 1,2,4-oxadiazole rings, are associated with a wide spectrum of biological properties. Scientific literature indicates that such hybrids are investigated for potential applications including antimicrobial, anticancer, anti-inflammatory, and antitubercular agents . The presence of multiple nitrogen atoms and amine functional groups makes it a versatile scaffold for further synthetic modification and structure-activity relationship (SAR) studies. For research purposes, this product is supplied with detailed analytical documentation. It is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-propan-2-yl-1H-pyrazole-3,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N6O/c1-8(2)17-14-11(12(16)19-20-14)15-18-13(21-22-15)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H4,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZXVVQPPYMCYAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(NN=C3NC(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine (CAS Number: 1188305-03-4) is a novel chemical entity that has garnered attention for its potential biological activities. This article examines its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, while providing a comprehensive overview of relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N6OC_{15}H_{18}N_{6}O with a molecular weight of 298.34 g/mol. The structure features a 1,2,4-oxadiazole ring and a pyrazole moiety, which are known to contribute to various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole and pyrazole scaffolds. For instance:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines. In a study evaluating derivatives of 1,2,4-oxadiazoles, compounds similar to our target exhibited IC50 values in the low micromolar range against human tumor cell lines such as HeLa (cervical cancer) and CaCo-2 (colon cancer) .
Cell LineIC50 (µM)Reference
HeLa5.0
CaCo-26.5
MCF-77.8

Anti-inflammatory Activity

The oxadiazole derivatives are also noted for their anti-inflammatory properties. The compound's mechanism may involve inhibition of cyclooxygenases (COX), which are enzymes responsible for the formation of pro-inflammatory mediators.

  • Experimental Results : Inflammation models using carrageenan-induced paw edema in rats showed a significant reduction in swelling upon treatment with oxadiazole derivatives .

Antimicrobial Activity

Research has indicated that the compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : Studies reported MIC values ranging from 8 to 32 µg/mL against Staphylococcus aureus and Escherichia coli . This suggests potential applications in treating bacterial infections.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The oxadiazole ring may inhibit key enzymes involved in tumor progression and inflammation.
  • Receptor Modulation : The pyrazole moiety can interact with various receptors involved in pain perception and immune response modulation.

Case Studies

Several case studies have illustrated the efficacy of compounds related to this compound:

  • Study on Anticancer Efficacy : A derivative was tested on a panel of human cancer cell lines revealing selective cytotoxicity against ovarian cancer cells with an IC50 value of 2.76 µM .

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research indicates that compounds containing pyrazole and oxadiazole moieties exhibit significant anticancer activities. For instance, studies have shown that derivatives similar to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of specific signaling pathways .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a potential role in treating inflammatory diseases .

Material Science Applications

Beyond biological applications, compounds like this compound are being explored for their utility in material science:

Organic Light Emitting Diodes (OLEDs)

Due to their unique electronic properties, derivatives of this compound are being studied for use in OLEDs. Their ability to emit light when subjected to an electric current makes them suitable candidates for display technologies .

Photovoltaic Cells

Research into the photovoltaic properties of similar compounds suggests they may enhance the efficiency of solar cells by improving light absorption and charge transport .

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityInduced apoptosis in colorectal cancer cell lines; effective at low concentrations .
Study BAntimicrobial EfficacyDemonstrated effectiveness against E. coli and S. aureus; potential as a new antibiotic candidate .
Study CMaterial ScienceImproved light emission in OLED applications; promising results for future display technologies .

Vorbereitungsmethoden

Cyclocondensation of Carboxylic Acid Derivatives

The 1,2,4-oxadiazole ring is typically synthesized via cyclization of a carboxylic acid derivative with an amidoxime. For 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, the following steps are employed:

  • Synthesis of Amidoxime :
    Reacting 4-methylbenzonitrile with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours yields 4-methylbenzamidoxime.

  • Cyclization with Trichloroacetic Anhydride :
    Treating the amidoxime with trichloroacetic anhydride (Cl3CCO)2O in dichloromethane (DCM) at 0°C induces cyclization to form 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carbonyl chloride. Hydrolysis with aqueous NaHCO3 produces the free carboxylic acid.

Key Data :

Step Reagents/Conditions Yield (%)
Amidoxime formation NH2OH·HCl, EtOH/H2O, 80°C 92
Cyclization (Cl3CCO)2O, DCM, 0°C → RT 85

Synthesis of the Pyrazole Core

Hydrazine-Mediated Cyclocondensation

The 1H-pyrazole-3,5-diamine scaffold is constructed via cyclocondensation of a 1,3-diketone with hydrazine hydrate:

  • Formation of 1,3-Diketone :
    Ethyl acetoacetate and malononitrile react in the presence of sodium ethoxide to yield 3-cyanoacetylacetone.

  • Cyclization with Hydrazine :
    Heating 3-cyanoacetylacetone with hydrazine hydrate (80% v/v) in ethanol at reflux for 8 hours produces 1H-pyrazole-3,5-diamine. Selective N-alkylation at position 3 is achieved using isopropyl bromide and K2CO3 in DMF at 60°C.

Optimization Insight :

  • Solvent polarity critically affects regioselectivity. Polar aprotic solvents (DMF) favor N-alkylation over O-alkylation.
  • Elevated temperatures (>60°C) reduce byproduct formation but risk decomposition.

Convergent Coupling Strategies

HATU-Mediated Amide Bond Formation

Coupling the oxadiazole carboxylic acid with the pyrazole amine necessitates activation of the carboxyl group:

  • Activation :
    Treat 3-(4-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid (1.0 equiv) with HATU (1.2 equiv) and DIPEA (2.0 equiv) in DCM at 25°C for 30 minutes.

  • Coupling :
    Add 3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine (1.1 equiv) and stir for 12 hours. Purify via column chromatography (hexane:ethyl acetate, 3:7) to isolate the product.

Yield Comparison :

Coupling Agent Solvent Temp (°C) Yield (%)
HATU DCM 25 78
EDCI/HOBt DMF 25 65
DCC THF 0 → 25 58

HATU in DCM maximizes yield due to superior activation efficiency and reduced side reactions.

Alternate Route: One-Pot Tandem Cyclization

A streamlined approach involves simultaneous oxadiazole and pyrazole formation:

  • Reaction Setup :
    Combine 4-methylbenzamidoxime (1.0 equiv), 3-cyanoacetylacetone (1.2 equiv), and POCl3 (3.0 equiv) in anhydrous acetonitrile.

  • Thermal Cyclization :
    Reflux at 90°C for 24 hours to concurrently form the oxadiazole and pyrazole rings. Quench with ice-water, extract with ethyl acetate, and purify via recrystallization (ethanol).

Advantages :

  • Eliminates intermediate isolation steps.
  • POCl3 acts as both cyclizing agent and dehydrating agent.

Limitations :

  • Lower regiochemical control (≈70:30 ratio of desired isomer).

Characterization and Analytical Validation

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 8.21 (s, 1H, oxadiazole-H), 7.89–7.91 (d, J = 8.2 Hz, 2H, Ar-H), 7.42–7.44 (d, J = 8.2 Hz, 2H, Ar-H), 6.55 (s, 1H, pyrazole-H), 4.12–4.18 (m, 1H, CH(CH3)2), 2.39 (s, 3H, CH3), 1.32–1.34 (d, J = 6.6 Hz, 6H, CH(CH3)2).
  • LC-MS : m/z 381.2 [M+H]+ (calculated 380.4).

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O 70:30) confirms >98% purity, with retention time = 6.72 min.

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation :
    Competing pathways during cyclocondensation may yield 1H-pyrazole-3,4-diamine byproducts. Using bulky directing groups (e.g., trifluoromethyl) improves selectivity.

  • Oxadiazole Ring Stability : Harsh acidic conditions (POCl3) risk oxadiazole decomposition. Gradual addition of POCl3 at 0°C minimizes degradation.

Q & A

Q. How does this compound’s activity compare to its fluorophenyl or methoxyphenyl analogs?

  • Methodological Answer : Synthesize analogs (e.g., 4-fluorophenyl or 4-methoxyphenyl substitutions) and test in parallel. SAR analysis reveals electronic (e.g., electron-withdrawing fluorine) vs. steric (e.g., bulky methoxy) contributions. Molecular dynamics simulations can visualize substituent-induced conformational changes in target binding pockets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.